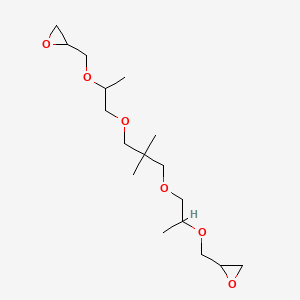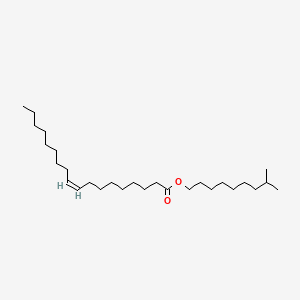
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride is a chemical compound with a complex structure that includes an aromatic ring, an ester group, and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride typically involves multiple steps. One common method starts with the esterification of p-nitrobenzoic acid to form the ethyl ester, followed by reduction of the nitro group to an amino group. The amino group is then reacted with butylamine to form the butylamino derivative. Finally, the compound is converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yields. Continuous-flow systems can achieve high conversion rates and selectivity, making them suitable for large-scale production .
化学反应分析
Types of Reactions
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester and amide groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce various derivatives depending on the nucleophile involved .
科学研究应用
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use as a local anesthetic due to its structural similarity to known anesthetics like benzocaine.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may block sodium ion channels in nerve cells, preventing the generation and conduction of nerve impulses. This action reduces pain sensation and provides temporary relief .
相似化合物的比较
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: A diethylaminoethyl ester of p-aminobenzoic acid, also used as a local anesthetic.
Lidocaine: An amide-type local anesthetic with a similar mechanism of action.
Uniqueness
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride is unique due to its specific structural features, such as the butylamino group and the combination of ester and amide functionalities.
属性
CAS 编号 |
97555-45-8 |
|---|---|
分子式 |
C16H25ClN2O3 |
分子量 |
328.83 g/mol |
IUPAC 名称 |
butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2;/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19);1H |
InChI 键 |
VKLYBWGNFDJEGX-UHFFFAOYSA-N |
规范 SMILES |
CCCC[NH2+]C(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)

![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)






![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)


